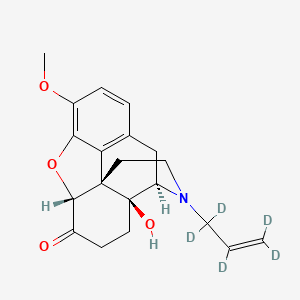

Naloxone-d5 3-Methyl Ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2 |

InChI Key |

SSVPTPGFVKXIRF-DNODIEJWSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)[2H] |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Naloxone-d5 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone-d5 3-Methyl Ether is a deuterated derivative of Naloxone 3-Methyl Ether, primarily utilized as an internal standard in analytical and research settings. Its structural similarity to naloxone, a potent opioid receptor antagonist, makes it a valuable tool for the accurate quantification of naloxone and its metabolites in biological matrices. This guide provides a comprehensive overview of its chemical properties, likely synthetic routes, analytical methodologies, and inferred pharmacological action based on the well-established mechanism of its parent compound, naloxone.

Introduction

This compound, also known as 3-O-Methylnaloxone-d5, is a stable isotope-labeled analog of Naloxone 3-Methyl Ether. The incorporation of five deuterium atoms (-d5) into the allyl group provides a distinct mass shift, rendering it an ideal internal standard for mass spectrometry-based analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The 3-methyl ether modification involves the substitution of the hydroxyl group at the 3-position of the naloxone molecule with a methoxy group. While Naloxone 3-Methyl Ether itself has been explored for its potential in ultra-fast detoxification, the deuterated form is almost exclusively employed in research and forensic applications to ensure the precision and accuracy of quantitative analyses.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Formula | C₂₀H₁₈D₅NO₄ |

| Molecular Weight | 346.44 g/mol |

| CAS Number | Not available (for d5 variant) |

| Parent CAS Number | 70866-64-7 (for non-deuterated form) |

| Synonyms | 3-O-Methylnaloxone-d5, N-Allyl-d5-dihydro-14-hydroxynorcodeinone |

| Appearance | Likely a white to off-white solid |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and DMSO |

Synthesis and Experimental Protocols

The synthesis of this compound would logically proceed from a deuterated precursor. A plausible synthetic route involves the O-methylation of Naloxone-d5. The following is a generalized experimental protocol based on the synthesis of related naloxone derivatives.

Synthesis of this compound from Naloxone-d5

Materials:

-

Naloxone-d5 hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

To a solution of Naloxone-d5 hydrochloride in anhydrous DMF, add an excess of anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base.

-

Add dimethyl sulfate dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Analytical Methodology: Quantification using LC-MS/MS

This compound is an ideal internal standard for the quantification of Naloxone 3-Methyl Ether in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Naloxone 3-Methyl Ether: Precursor ion (e.g., m/z 342.2) → Product ion(s)

-

This compound (IS): Precursor ion (e.g., m/z 347.2) → Product ion(s)

-

-

Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.

Sample Preparation:

-

Spike biological samples (e.g., plasma, urine) with a known concentration of this compound (internal standard).

-

Perform protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferences.

-

Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase.

-

Inject the prepared sample into the LC-MS/MS system.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Pharmacology and Mechanism of Action

The pharmacological activity of this compound is expected to be similar to that of its non-deuterated parent compound, Naloxone 3-Methyl Ether, and by extension, naloxone. Naloxone is a non-selective, competitive antagonist of opioid receptors, with the highest affinity for the µ-opioid receptor (MOR).[1][2][3]

Opioid Receptor Antagonism

Opioid agonists (e.g., morphine, heroin, fentanyl) bind to and activate opioid receptors, leading to their characteristic effects, including analgesia, euphoria, and respiratory depression. Naloxone and its derivatives act by competing with these agonists for the same binding sites on the opioid receptors.[4][5] By binding to the receptor without activating it, they block the effects of the opioid agonists. In cases of opioid overdose, this competitive antagonism rapidly reverses the life-threatening respiratory depression.[1][4]

The 3-methyl ether modification may slightly alter the binding affinity and pharmacokinetic properties compared to naloxone. However, the fundamental mechanism of competitive antagonism at opioid receptors is expected to be retained.

Signaling Pathway

The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability. Naloxone, by blocking the binding of the agonist, prevents this signaling cascade from occurring.

Experimental Workflows

The primary application of this compound is as an internal standard in quantitative bioanalysis. A typical experimental workflow is depicted below.

Conclusion

This compound serves as an indispensable tool for researchers and scientists in the fields of pharmacology, toxicology, and drug metabolism. Its utility as an internal standard ensures the reliability of analytical methods for the quantification of naloxone and its derivatives. While its own pharmacological profile is likely that of an opioid antagonist, its primary role in a research setting is to facilitate the accurate study of other related compounds. This guide provides the foundational technical information required for its effective application in a laboratory environment. Further research into the specific binding affinities and pharmacokinetic properties of Naloxone 3-Methyl Ether would provide a more complete understanding of this class of compounds.

References

An In-depth Technical Guide to the Core Chemical Properties of Naloxone-d5 3-Methyl Ether

This technical guide provides a comprehensive overview of the anticipated chemical properties, potential experimental protocols, and theoretical signaling pathways of Naloxone-d5 3-Methyl Ether. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical and Physical Properties

The properties of this compound are inferred from its non-deuterated counterpart, Naloxone 3-Methyl Ether, and the deuterated parent compound, Naloxone-d5. The primary difference will be a slight increase in molecular weight due to the five deuterium atoms.

| Property | Value | Source |

| Chemical Name | (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(prop-2-enyl-1,1,2,3,3-d5)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | Inferred from PubChem |

| Molecular Formula | C20H18D5NO4 | Inferred from PubChem[1] and Cayman Chemical[2] |

| Molecular Weight | ~346.4 g/mol | Inferred from PubChem[1] |

| Canonical SMILES | COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)--INVALID-LINK--C(=O)CC5)O)C=C1 | PubChem[1] |

| InChI Key | SSVPTPGFVKXIRF-XFWGSAIBSA-N | PubChem[1] |

| CAS Number | Not available. (Naloxone 3-Methyl Ether: 70866-64-7) | PubChem[1] |

| Appearance | Expected to be a solid. | Inferred |

| Purity | Typically ≥98% for related analytical standards. | Cayman Chemical[2] |

| Storage | Recommended storage at -20°C. | Cayman Chemical[2] |

Experimental Protocols

The following are potential experimental protocols for the synthesis and analysis of this compound, adapted from literature on related compounds.

2.1. Synthesis of a Naloxone-Related Degradant from Naloxone Methyl Ether

This procedure describes a reduction reaction, a key step that could be part of a larger synthetic route.

-

Materials:

-

Naloxone methyl ether (starting material)

-

Acetic acid

-

Sodium (triacetoxy)borohydride

-

Acetone

-

1 M Sodium hydroxide solution

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve Naloxone methyl ether (2.0 g, 5.95 mmol) in acetic acid (20 mL) under a nitrogen atmosphere.

-

Add sodium (triacetoxy)borohydride (3.8 g, 17.85 mmol) portion-wise at room temperature.

-

Stir the mixture for 1 hour.

-

Add acetone (4 mL) and stir for an additional hour to quench the reaction.

-

Evaporate the solvent.

-

Adjust the pH of the residue to 9–10 using a 1 M solution of sodium hydroxide.[3]

-

2.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is for the simultaneous estimation of Naloxone and Buprenorphine and can be adapted for this compound.[4]

-

Instrumentation:

-

HPLC system with UV detection

-

Column: Hypersil ODS C18, 250 x 4.6mm, 5µm[4]

-

-

Chromatographic Conditions:

-

Method Validation:

-

The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

-

Visualizations

3.1. Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of a derivative from Naloxone Methyl Ether.

3.2. Analytical Workflow

This diagram outlines the steps for analyzing this compound using HPLC.

3.3. Proposed Signaling Pathway

Naloxone is a well-known opioid receptor antagonist. It is expected that this compound would retain this mechanism of action.

Naloxone and its derivatives act as competitive antagonists at opioid receptors, primarily the µ-opioid receptor.[5] This action blocks the effects of opioid agonists, such as morphine, and is the basis for its use in reversing opioid overdose.[5] The deuteration in Naloxone-d5 is primarily for use as an internal standard in mass spectrometry-based analytical methods, allowing for precise quantification of the non-deuterated form.[2] The 3-methyl ether modification may alter its binding affinity and pharmacokinetic properties, which would require further investigation.

References

- 1. Naloxone 3-methyl ether | C20H23NO4 | CID 11056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Isotopic Enrichment of Naloxone-d5 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required to assess the purity and isotopic enrichment of Naloxone-d5 3-Methyl Ether. As a deuterated analog of a naloxone derivative, this compound is a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical assays. Ensuring its chemical purity and the precise level of deuterium incorporation is paramount for its reliable use as a reference material.

Data Summary

The following tables present illustrative data for the chemical purity and isotopic enrichment of a hypothetical batch of this compound. These values are representative of what would be expected for a high-quality reference standard.

Table 1: Chemical Purity Analysis

| Analytical Method | Parameter Measured | Specification | Result |

| HPLC-UV | Purity (by area %) | ≥ 98.0% | 99.5% |

| LC-MS | Identity | Conforms to structure | Conforms |

| ¹H NMR | Residual Solvents | ≤ 0.5% | 0.1% (Ethanol) |

| TGA | Water Content | ≤ 1.0% | 0.3% |

Table 2: Isotopic Enrichment Analysis

| Analytical Method | Parameter Measured | Specification | Result |

| HR-MS | Isotopic Distribution | Report | d₅: 95.0%, d₄: 4.0%, d₃: 0.8%, d₂: 0.1%, d₁: <0.1%, d₀: <0.1% |

| Deuterium Incorporation | ≥ 98% of specified D atoms | 99.0% | |

| ²H NMR | Position of Deuteration | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (pH 6.0)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard and sample.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile (e.g., 68:32 v/v).[1][2] Filter and degas the mobile phase before use.

-

Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in methanol to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 280 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Isotopic Enrichment Determination by HR-MS and NMR

This protocol outlines the use of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) to confirm the isotopic distribution and position of deuterium atoms.

1. High-Resolution Mass Spectrometry (HR-MS)

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infusion and Analysis: Infuse the sample directly into the mass spectrometer or inject it via the LC system. Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Analyze the isotopic cluster of the molecular ion to determine the relative abundance of the d₅, d₄, d₃, etc., species.

-

Calculate the percentage of isotopic enrichment.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

¹H NMR:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire a standard proton NMR spectrum.

-

Analyze the spectrum to confirm the overall structure and identify any proton-containing impurities. The reduction in signal intensity at the positions of deuteration provides an initial indication of successful labeling.

-

-

²H NMR:

-

Acquire a deuterium NMR spectrum.

-

The presence of signals in the deuterium spectrum confirms the incorporation of deuterium. The chemical shifts of these signals confirm the positions of deuteration.

-

Visualizations

The following diagrams illustrate key aspects of the quality control and mechanism of action relevant to Naloxone and its analogs.

Caption: Quality Control Workflow for a Deuterated Reference Standard.

Caption: Naloxone's Competitive Antagonism at the μ-Opioid Receptor.[3][4]

References

Mechanism of action of Naloxone-d5 3-Methyl Ether as an internal standard

An In-depth Technical Guide on the Mechanism of Action of Naloxone-d5 3-Methyl Ether as an Internal Standard

Introduction to Internal Standards in Analytical Chemistry

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine) and the multi-step nature of sample preparation can introduce significant variability.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for these variations.[1] The ideal internal standard behaves identically to the analyte of interest (the substance being measured) during sample extraction, cleanup, and analysis but is distinguishable by the detector.[1][2] By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for sample loss, injection volume inconsistencies, and fluctuations in the mass spectrometer's signal, a phenomenon known as matrix effects.[1][3]

The Core Mechanism: Isotope Dilution Mass Spectrometry

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[2][4] The use of a SIL-IS is the foundation of isotope dilution mass spectrometry (IDMS), a powerful technique for high-accuracy quantification.[5][6][7][8][9]

The principle of IDMS is as follows:

-

A known quantity of the SIL-IS, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (like Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), is added to the sample.[5][8][9]

-

The SIL-IS equilibrates with the endogenous analyte in the sample matrix.

-

During sample preparation and analysis, any loss of material will affect both the analyte and the SIL-IS to the same extent because they share nearly identical physicochemical properties.[3]

-

The mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio.[4]

-

The concentration of the analyte is determined by measuring the ratio of the instrument's response for the natural analyte to that of the SIL-IS.[1][6] This ratio remains constant regardless of sample loss or signal suppression, leading to highly reliable and reproducible results.[10]

This compound: An Optimized Internal Standard

This compound is a specifically designed molecule for use as an internal standard in the quantification of naloxone. Its structure is optimized to meet the criteria of an ideal IS for LC-MS applications.

Structural Features and Their Advantages:

-

Stable Isotope Labeling (d5): The molecule contains five deuterium (d5) atoms, replacing five hydrogen atoms on the N-allyl group.[11] This increases the molecular weight by five Daltons, providing a clear mass shift that allows the mass spectrometer to distinguish it from unlabeled naloxone.[3] Because deuterium has a minimal effect on the molecule's chemical properties, this compound co-elutes with naloxone in most reversed-phase chromatography systems and exhibits similar ionization efficiency and fragmentation patterns.[4]

-

3-Methyl Ether Modification: Naloxone's structure includes a hydroxyl group at the 3-position, which is a primary site for metabolism via glucuronidation, forming naloxone-3-glucuronide.[12][13][14][15] By replacing this hydroxyl group with a methyl ether, this metabolic pathway is blocked. This modification enhances the stability of the internal standard, preventing its degradation during sample incubation and processing, which is crucial for accurate quantification. The modification also ensures the IS is not a naturally occurring compound in the sample.[1][16]

These combined features make this compound a superior internal standard that closely mimics the analytical behavior of naloxone while ensuring stability and clear differentiation by the mass spectrometer.

Quantitative Performance Data

The use of a robust internal standard like this compound allows analytical methods to achieve high levels of precision, accuracy, and sensitivity. The following table summarizes typical method validation parameters for an LC-MS/MS assay for naloxone utilizing a stable isotope-labeled internal standard.

| Validation Parameter | Typical Performance Metric | Description |

| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response ratio.[17][18] |

| Lower Limit of Quantification (LLOQ) | 0.025 - 1 ng/mL in plasma | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically <%20).[19][20] |

| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of measurements of quality control samples within the same day's analytical run.[21] |

| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements of quality control samples across different days.[21] |

| Accuracy (% Bias) | Within ±15% (85-115%) | The closeness of the measured concentration to the true concentration, expressed as a percentage deviation.[21] |

| Matrix Effect | Corrected by IS | The IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, normalizing the response.[3] |

| Recovery | Consistent and reproducible | While absolute recovery may vary, the analyte-to-IS ratio remains constant, ensuring accuracy. Recovery should be reproducible to within ±15%.[21] |

Detailed Experimental Protocol: Quantification of Naloxone in Human Plasma

This section provides a representative experimental protocol for the quantification of naloxone in human plasma using this compound as an internal standard with LC-MS/MS.

5.1. Materials and Reagents

-

Naloxone analytical standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

96-well protein precipitation plates

5.2. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of naloxone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the naloxone stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution will be used for protein precipitation.

5.3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma samples, calibration standards, or quality controls into a 96-well plate.

-

Add 150 µL of the Internal Standard Working Solution (10 ng/mL in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitate.

-

Transfer the supernatant to a new 96-well plate for analysis.

5.4. LC-MS/MS Conditions

-

LC System: Agilent 1200 or equivalent

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)[20]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Gradient: Start at 10% B, ramp to 90% B over 2.0 minutes, hold for 0.5 minutes, return to 10% B and re-equilibrate.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Naloxone: Q1: 328.2 -> Q3: 212.1

-

This compound: Q1: 347.2 -> Q3: 217.1 (Note: Exact m/z values may vary based on specific structure and adducts).

-

5.5. Data Analysis

-

Integrate the peak areas for both the naloxone and this compound MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of naloxone in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Visualizations

The following diagrams illustrate the core concepts of using an internal standard in a bioanalytical workflow.

Caption: Principle of Internal Standard Calibration.

Caption: Bioanalytical Workflow Using an Internal Standard.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. osti.gov [osti.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Naloxone - Wikipedia [en.wikipedia.org]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 15. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]

- 17. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

A Technical Guide to Naloxone Derivatives in Opioid Antagonist Research: Focus on Naloxone 3-Methyl Ether and Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naloxone and its key derivatives, Naloxone 3-Methyl Ether and Naloxone-d5, which serve as critical tools in opioid antagonist research. While the specific combined entity "Naloxone-d5 3-Methyl Ether" is not a commonly available research compound, this paper will deconstruct its components to provide a comprehensive resource for scientists in the field. We will explore the core pharmacology of naloxone, the synthetic and investigative utility of its methylated and deuterated forms, relevant experimental protocols, and the signaling pathways central to its mechanism of action.

Naloxone: The Archetypal Opioid Antagonist

Naloxone is a potent, non-selective, and competitive opioid receptor antagonist with the highest affinity for the µ-opioid receptor (MOR).[1][2][3] It is a cornerstone of emergency medicine for reversing the life-threatening respiratory depression caused by opioid overdose.[1][4][5] In a research context, it serves as a benchmark compound for the development of new antagonists and as a pharmacological tool to probe the function of the endogenous opioid system.

Naloxone functions by competitively displacing agonists (like morphine or fentanyl) from opioid receptors in the central nervous system (CNS).[2][3] It possesses little to no intrinsic agonistic activity, meaning it does not activate the receptor itself.[2][3] Upon binding, it reverses and blocks the downstream signaling cascades typically initiated by opioid agonists.

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), the opening of inwardly rectifying potassium channels (leading to hyperpolarization), and the closing of voltage-gated calcium channels (reducing neurotransmitter release).[6][7][8] Naloxone prevents these events by occupying the receptor's binding pocket.[6]

References

- 1. Naloxone - Wikipedia [en.wikipedia.org]

- 2. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. Video: Opioid Receptors: Overview [jove.com]

- 8. researchgate.net [researchgate.net]

A Proposed Framework for Preliminary Stability Studies of Naloxone-d5 3-Methyl Ether

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed framework for the preliminary stability studies of Naloxone-d5 3-Methyl Ether. As of the time of writing, no direct experimental studies on the stability of this specific molecule have been published. The methodologies and expected outcomes described herein are based on established stability-indicating methods for Naloxone and its analogs.

Introduction

This compound is a deuterated derivative of Naloxone 3-Methyl Ether, a compound structurally related to the opioid antagonist Naloxone. The introduction of deuterium can alter the metabolic profile and pharmacokinetic properties of a drug, making it crucial to establish a comprehensive stability profile early in the drug development process. This guide provides a proposed methodology for conducting preliminary stability studies, including forced degradation, to identify potential degradation pathways and establish a stability-indicating analytical method.

The primary objective of a forced degradation study is to deliberately degrade the drug substance under more severe conditions than those used for accelerated stability testing.[1] These studies are essential for developing and validating stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[1] Information from these studies can inform formulation development, manufacturing processes, and packaging selection.

Proposed Experimental Protocols

The following protocols for forced degradation studies are adapted from established methods for Naloxone and Buprenorphine.[2] These studies are designed to expose this compound to various stress conditions, including acid, base, oxidation, heat, and light.

Preparation of Stock Solution

A standard stock solution of this compound should be prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL).

Acidic Degradation

-

Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubation: Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralization: After incubation, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

-

Dilution: Dilute the resulting solution to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

-

Analysis: Analyze the sample using a validated HPLC method.

Alkaline Degradation

-

Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Incubation: Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralization: After incubation, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

-

Dilution: Dilute the resulting solution to a suitable concentration for analysis with the mobile phase.

-

Analysis: Analyze the sample using a validated HPLC method. Studies on Naloxone have shown that under alkaline conditions, retention times may shift.[2][3]

Oxidative Degradation

-

Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

Dilution: Dilute the resulting solution to a suitable concentration for analysis with the mobile phase.

-

Analysis: Analyze the sample using a validated HPLC method. The use of aqueous hydrogen peroxide, sometimes in the presence of UV light, has been shown to generate several degradation products of Naloxone.[1]

Thermal Degradation

-

Procedure: Place the solid drug substance in a hot air oven.

-

Incubation: Maintain the temperature at 105°C for a specified period (e.g., 6 hours).[4]

-

Sample Preparation: After exposure, allow the sample to cool to room temperature. Prepare a solution of a known concentration in the mobile phase.

-

Analysis: Analyze the sample using a validated HPLC method.

Photolytic Degradation

-

Procedure: Expose the solid drug substance to a UV light source (e.g., in a photostability chamber) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Sample Preparation: After exposure, prepare a solution of a known concentration in the mobile phase.

-

Analysis: Analyze the sample using a validated HPLC method.

Proposed Analytical Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following is a proposed starting point for an RP-HPLC method, based on methods developed for Naloxone.[2][3][5][6]

| Parameter | Proposed Condition |

| Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2][3] |

| Mobile Phase | Acetonitrile and a buffer (e.g., pH 6.0 ammonium acetate)[2][3] |

| Ratio | Isocratic elution with a ratio such as 68:32 (v/v) Buffer:Acetonitrile[2][3] |

| Flow Rate | 1.0 mL/min[2][3] |

| Detection | UV detection at an appropriate wavelength (e.g., 254 nm or 310 nm)[3][6] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

| Stress Condition | Time (hours) | % Assay of Parent Drug | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 | 2 |

| 0.1 M NaOH (60°C) | 24 | 88.2 | 11.8 | 3 |

| 3% H₂O₂ (RT) | 24 | 85.1 | 14.9 | 4 |

| Thermal (105°C) | 6 | 98.6 | 1.4 | 1 |

| Photolytic | - | 99.1 | 0.9 | 1 |

Note: Data is hypothetical and serves as an example of how to present the results. Studies on Naloxone have shown it to be highly stable under acidic, oxidative, thermal, and photolytic conditions, with some degradation observed under alkaline conditions.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Naloxone Signaling Pathway

As a derivative of Naloxone, understanding its primary mechanism of action is relevant. Naloxone is a competitive antagonist at mu-type opioid receptors in the central nervous system.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF NALOXONE IN BULK AND PHARMACEUTICAL FORM BY USING RP-HPLC [zenodo.org]

- 7. PathWhiz [pathbank.org]

Methodological & Application

Application Note: High-Throughput Analysis of Naloxone in Human Plasma using LC-MS/MS with Naloxone-d5 as an Internal Standard

Introduction

Naloxone is a potent opioid antagonist widely used to counter the effects of opioid overdose. Accurate and reliable quantification of naloxone in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of naloxone in human plasma. The method utilizes Naloxone-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. While the request specified "Naloxone-d5 3-Methyl Ether," extensive literature searches did not yield information on this specific compound being used as an internal standard. It is presumed that "Naloxone-d5" is the intended and commonly used internal standard for this application.

This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for naloxone quantification.

Experimental

Materials and Reagents

-

Naloxone hydrochloride and Naloxone-d5 were of certified reference material grade.

-

Acetonitrile, methanol, and water were of LC-MS grade.

-

Formic acid and ammonium formate were of analytical grade.

-

Human plasma (K2-EDTA) was obtained from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Chromatographic Conditions

A reversed-phase C18 column was used for the separation of naloxone and its internal standard. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid was employed.

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The detection was performed using multiple reaction monitoring (MRM).

Sample Preparation

A protein precipitation method was employed for the extraction of naloxone from human plasma. To a 100 µL aliquot of plasma, 200 µL of acetonitrile containing the internal standard (Naloxone-d5) was added. The mixture was vortexed and then centrifuged to precipitate the proteins. The supernatant was then transferred for LC-MS/MS analysis.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision for the quantification of naloxone in human plasma.

Linearity and Sensitivity

The method was linear over a concentration range of 0.1 to 100 ng/mL for naloxone in human plasma. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL, demonstrating the high sensitivity of the method.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three different concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for naloxone analysis.

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Lower Limit of Detection (LOD) | 0.03 ng/mL |

Table 1: Linearity and Sensitivity of the LC-MS/MS Method for Naloxone.

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 0.3 | < 5% | < 6% | ± 4% | ± 5% |

| Medium | 10 | < 4% | < 5% | ± 3% | ± 4% |

| High | 80 | < 3% | < 4% | ± 2% | ± 3% |

Table 2: Accuracy and Precision of the LC-MS/MS Method for Naloxone.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of naloxone in human plasma. The use of Naloxone-d5 as an internal standard ensures high accuracy and precision, making this method suitable for various applications, including clinical research and pharmacokinetic studies.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

1.1. Naloxone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Naloxone hydrochloride and dissolve it in 10 mL of methanol.

1.2. Naloxone-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Naloxone-d5 and dissolve it in 1 mL of methanol.

1.3. Naloxone Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Naloxone stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.4. Internal Standard Working Solution (10 ng/mL): Dilute the Naloxone-d5 stock solution with acetonitrile to obtain a final concentration of 10 ng/mL.

Sample Preparation (Protein Precipitation)

2.1. Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

2.2. To each tube, add 100 µL of the respective plasma sample (calibration standard, QC, or unknown).

2.3. Add 200 µL of the internal standard working solution (10 ng/mL Naloxone-d5 in acetonitrile) to each tube.

2.4. Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

2.5. Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

2.6. Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

2.7. Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

| Parameter | Setting |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

3.2. Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Analyte |

| Naloxone | |

| Naloxone-d5 |

Data Analysis

4.1. Integrate the peak areas for both naloxone and the internal standard (Naloxone-d5).

4.2. Calculate the peak area ratio of the analyte to the internal standard.

4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

4.4. Determine the concentration of naloxone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of naloxone.

Application Note: Quantitative Analysis of Naloxone in Human Plasma using a Validated LC-MS/MS Method with Naloxone-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of naloxone in human plasma. The method utilizes a stable isotope-labeled internal standard, Naloxone-d5, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring reliable quantification of naloxone.

Introduction

Naloxone is a potent opioid receptor antagonist used to reverse the effects of opioid overdose.[1][2][3] Accurate and precise quantification of naloxone in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the determination of naloxone in human plasma using an LC-MS/MS method, which offers high selectivity and sensitivity.[1] The use of Naloxone-d5 as an internal standard (IS) corrects for matrix effects and variations in sample processing and instrument response, leading to reliable quantitative results.[4][5][6]

Experimental

Materials and Reagents

-

Naloxone hydrochloride (Reference Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 3 µm particle size).

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of naloxone and Naloxone-d5 in methanol.

Working Standard Solutions: Prepare serial dilutions of the naloxone stock solution in 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the Naloxone-d5 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL Naloxone-d5 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Naloxone Transition | m/z 328.2 → 212.1 |

| Naloxone-d5 Transition | m/z 333.2 → 217.1 |

| Collision Energy | Optimized for the specific instrument |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Results and Discussion

The described LC-MS/MS method provides excellent sensitivity and specificity for the quantification of naloxone in human plasma. The use of a stable isotope-labeled internal standard, Naloxone-d5, ensures high accuracy and precision by compensating for any variability during sample preparation and analysis.

Method Validation Data

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.1 ng/mL |

| Precision (CV%) | < 15% (20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal | < 15% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for naloxone quantification.

Naloxone Signaling Pathway

Naloxone acts as a competitive antagonist at opioid receptors, primarily the mu-opioid receptor (MOR).[1][2][3][7][8] By binding to these receptors, it blocks the effects of opioid agonists like morphine and fentanyl.

Caption: Naloxone's mechanism of action at the mu-opioid receptor.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of naloxone in human plasma. The use of Naloxone-d5 as an internal standard ensures the accuracy and precision of the results. This method is well-suited for a variety of research applications in the fields of pharmacology and drug development.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naloxone - Wikipedia [en.wikipedia.org]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Naloxone-D5 methanol 1.0mg/mL, certified reference material, ampule 1mL, Cerilliant 1261079-38-2 [sigmaaldrich.com]

- 6. 纳洛酮-D5 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 7. PathWhiz [pathbank.org]

- 8. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Application Note: Quantification of Naloxone 3-Methyl Ether in Human Plasma by LC-MS/MS using Naloxone-d5 3-Methyl Ether as an Internal Standard

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Naloxone 3-Methyl Ether in human plasma. Naloxone-d5 3-Methyl Ether is employed as the internal standard to ensure accuracy and precision. This method is suitable for forensic toxicology casework, clinical research, and drug metabolism studies involving naloxone.

Introduction

Naloxone is a potent opioid antagonist widely used to reverse the effects of opioid overdose. Understanding its metabolism is crucial for clinical and forensic investigations. Naloxone 3-Methyl Ether is a potential metabolite and its quantification can provide valuable insights. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[1][2][3] They exhibit similar chemical and physical properties to the analyte, co-elute chromatographically, and effectively compensate for variations in sample preparation and instrument response.[4] This application note details a robust LC-MS/MS method for the determination of Naloxone 3-Methyl Ether in plasma, utilizing this compound as an internal standard to achieve high accuracy and reproducibility.

Materials and Methods

2.1. Chemicals and Reagents

-

Naloxone 3-Methyl Ether (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2.2. Instrumentation

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2.3. Sample Preparation

A protein precipitation method was employed for sample extraction:

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound at 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

2.4. LC-MS/MS Conditions

-

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) transitions are summarized in Table 1.

-

Results and Discussion

The developed method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for Naloxone 3-Methyl Ether in human plasma. The use of this compound as an internal standard ensured the reliability of the quantification by correcting for matrix effects and variations in instrument response.[4] The chromatographic separation provided a retention time of approximately 3.5 minutes for both the analyte and the internal standard, with no significant interfering peaks observed from the blank plasma matrix.

Table 1: Quantitative Data Summary

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Naloxone 3-Methyl Ether | 342.2 | 268.1 | 100 | 35 |

| This compound | 347.2 | 273.1 | 100 | 35 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 95-105% |

| Precision (RSD%) | < 10% |

| Recovery | > 90% |

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Naloxone 3-Methyl Ether in human plasma using its deuterated analog, this compound, as an internal standard. The method is sensitive, specific, and reliable, making it a valuable tool for forensic toxicology and clinical research applications.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Naloxone 3-Methyl Ether and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL internal standard stock solution.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Naloxone 3-Methyl Ether by serial dilution of the primary stock solution with methanol to achieve concentrations for calibration curve points (e.g., 10, 50, 100, 500, 1000, 2500, 5000 ng/mL).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.

-

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards:

-

Spike 98 µL of drug-free human plasma with 2 µL of each working standard solution to create calibration standards with final concentrations of, for example, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner as the calibration standards, using separate dilutions of the primary stock solution.

-

Sample Preparation Protocol

-

Label polypropylene microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.

-

Add 100 µL of the respective sample (plasma, blank, calibrator, or QC) to the labeled tubes.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank. To the blank, add 20 µL of methanol.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS System Setup and Data Acquisition

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

-

Set up the data acquisition method using the MRM transitions and parameters specified in Table 1.

-

Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.

-

Inject 5 µL of each sample for analysis.

Data Analysis

-

Integrate the chromatographic peaks for both Naloxone 3-Methyl Ether and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with a 1/x weighting.

-

Determine the concentration of Naloxone 3-Methyl Ether in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

References

Application Notes and Protocols for the Sample Preparation of Naloxone-d5 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Naloxone-d5 3-Methyl Ether from human plasma, a critical step for accurate quantification in pharmacokinetic and drug metabolism studies. The protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are outlined below, offering flexibility based on laboratory resources and desired sample throughput.

This compound is a deuterated analog of Naloxone 3-Methyl Ether, often used as an internal standard in mass spectrometry-based bioanalysis. Its physicochemical properties, particularly its slightly increased lipophilicity (XLogP3 of 2.4) compared to naloxone (XLogP3 of 2.1), have been considered in the development of these methods.[1][2]

Physicochemical Properties

A summary of the relevant physicochemical properties of Naloxone 3-Methyl Ether is presented in Table 1. The deuteration in this compound does not significantly alter these properties for the purposes of sample preparation.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₄ | PubChem[1] |

| Molecular Weight | 341.4 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| pKa (predicted) | 13.14 (most basic) | ChemicalBook[3] |

Table 1. Physicochemical Properties of Naloxone 3-Methyl Ether.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic and effective method for the extraction of drugs from biological matrices. This protocol is optimized for high recovery of this compound from plasma.

Experimental Protocol

-

Sample Preparation:

-

Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

-

Spike with the appropriate concentration of working standard solution, if preparing calibration standards or quality controls.

-

Add 50 µL of 2% ammonium hydroxide to basify the sample (pH ~10-11). This ensures that the tertiary amine of the naloxone derivative is in its free base form, enhancing its solubility in the organic solvent.

-

Vortex for 10 seconds.

-

-

Extraction:

-

Add 1 mL of a methyl tert-butyl ether (MTBE) and hexane mixture (90:10 v/v) to the tube. The use of a slightly less polar solvent mixture compared to pure ethyl acetate is chosen to potentially improve selectivity for the more lipophilic methyl ether derivative.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Illustrative Quantitative Data for LLE

The following table presents example data for recovery and matrix effect, which should be determined during method validation.

| Analyte | Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |

| This compound | 92.5 | 4.8 | 98.2 | 6.1 |

Table 2. Example Recovery and Matrix Effect Data for LLE.

LLE Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE) Protocol

SPE offers a more automated and potentially cleaner extraction compared to LLE. A mixed-mode cation exchange SPE is recommended for this compound, leveraging the basicity of the tertiary amine for strong retention.

Experimental Protocol

-

Sample Pre-treatment:

-

Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

-

Spike with the appropriate concentration of working standard solution, if preparing calibration standards or quality controls.

-

Add 200 µL of 4% phosphoric acid to acidify the sample. This ensures the analyte is in its cationic form for binding to the SPE sorbent.

-

Vortex for 10 seconds.

-

Centrifuge at 2,000 x g for 5 minutes to pellet any precipitated proteins.

-

-

SPE Cartridge Conditioning:

-

Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

-

Condition the cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of deionized water.

-

Equilibrate the cartridge with 1 mL of 4% phosphoric acid. Do not allow the sorbent bed to go dry during these steps.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

-

Dry the cartridge thoroughly under high vacuum or positive pressure for 5 minutes.

-

-

Elution:

-

Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Illustrative Quantitative Data for SPE

The following table presents example data for recovery and matrix effect for the SPE protocol.

| Analyte | Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |

| This compound | 95.8 | 3.5 | 101.5 | 4.2 |

Table 3. Example Recovery and Matrix Effect Data for SPE.

SPE Workflow Diagram

Caption: Solid-Phase Extraction Workflow.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the sample preparation of this compound from human plasma. The choice between the two will depend on factors such as required sample cleanliness, potential for automation, and cost. The LLE protocol is simpler and requires less specialized equipment, while the SPE protocol may provide a cleaner extract with higher recovery and is more amenable to high-throughput automation. It is imperative to perform a full method validation for either protocol in your laboratory to ensure it meets the required performance characteristics for your specific application.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Naloxone-d5 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical fragmentation pattern for the analysis of Naloxone-d5 3-Methyl Ether using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a crucial internal standard for the accurate quantification of Naloxone 3-Methyl Ether, a potential metabolite or derivative of the opioid antagonist Naloxone. Understanding its fragmentation behavior is essential for developing robust and sensitive analytical methods in drug metabolism studies, pharmacokinetics, and forensic analysis. This application note outlines the sample preparation, LC-MS/MS parameters, and the predicted fragmentation pathway based on the known fragmentation of Naloxone and related compounds.

Introduction

Naloxone is a potent opioid receptor antagonist widely used to counter the effects of opioid overdose. Its metabolism and the characterization of its derivatives are of significant interest in clinical and forensic toxicology. Naloxone-d5 serves as an internal standard for the quantification of Naloxone by GC- or LC-MS.[1] The methylation of the 3-hydroxyl group results in Naloxone 3-Methyl Ether, and its deuterated analog, this compound, is essential for accurate bioanalytical assays. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation and quantification of such compounds. Collision-induced dissociation (CID) of the protonated molecule allows for the generation of characteristic fragment ions, providing a unique fingerprint for the analyte.

Predicted Mass Spectrometry Data

Based on the structures of Naloxone, its deuterated analog, and the principles of mass spectral fragmentation of morphinan derivatives, a theoretical fragmentation pattern for this compound has been deduced. The molecular formula for Naloxone 3-Methyl Ether is C20H23NO4, with a monoisotopic mass of 341.1627 g/mol .[2][3] The molecular formula for Naloxone-d5 is C19H16D5NO4, with a formula weight of 332.4 g/mol .[1] Therefore, the molecular formula for this compound is C20H18D5NO4, with an expected monoisotopic mass of approximately 346.1941 g/mol .

The primary fragmentation pathways for Naloxone typically involve losses from the N-allyl group and modifications on the morphinan core. For Naloxone, a common fragmentation is the loss of water (H₂O).[4]

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| Ion Description | Predicted m/z | Relative Abundance |

| [M+H]⁺ | 347.2019 | High |

| [M+H - H₂O]⁺ | 329.1914 | Medium |

| [M+H - C₃D₅]⁺ | 302.1601 | Medium-Low |

| Further Fragmentation | Various | Low |

Note: Relative abundances are predicted and will need to be confirmed experimentally.

Experimental Protocols

The following protocols are based on established methods for the analysis of Naloxone and its analogs and are adaptable for this compound.[4][5]

Sample Preparation (from Plasma)

-

To 100 µL of plasma sample in a clean microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a non-deuterated analog if quantifying this compound, or another suitable opioid analog).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Primary: 347.2 -> 329.2 (Loss of H₂O)

-

Secondary (for confirmation): 347.2 -> 302.2 (Loss of C₃D₅)

-

-

Collision Energy (CE): Optimization required, typically in the range of 15-30 eV.

-

Ion Source Temperature: 500°C

-

Capillary Voltage: 3500 V

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Discussion

The proposed analytical method provides a robust framework for the detection and quantification of this compound. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response. The predicted fragmentation pattern, centered around the loss of water and the deuterated allyl group, offers specific transitions for MRM-based quantification. Experimental verification of these fragments and optimization of collision energies are necessary to achieve the highest sensitivity and specificity. The detailed protocol serves as a starting point for method development and validation in various research and clinical settings.

References

- 1. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. htslabs.com [htslabs.com]

- 3. ojp.gov [ojp.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Using Naloxone-d5 3-Methyl Ether in Urine Drug Testing

These application notes provide a detailed protocol for the quantitative analysis of naloxone in human urine using Naloxone-d5 3-Methyl Ether as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in clinical toxicology, forensic analysis, and monitoring of opioid treatment programs.

Principle and Application

Naloxone is an opioid antagonist widely used to reverse the effects of opioid overdose. Monitoring its presence and concentration in urine is crucial for verifying compliance in medication-assisted treatment programs. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. This internal standard mimics the chemical behavior of the analyte (naloxone) during sample preparation and ionization, thereby compensating for variations in extraction recovery and matrix effects, leading to improved precision and accuracy.

This compound is an ideal internal standard as its five deuterium atoms and a methyl ether group provide a distinct mass shift, preventing isotopic interference with the unlabeled analyte while ensuring similar chromatographic retention and fragmentation patterns.

Quantitative Data Summary

The following tables summarize the typical quantitative performance and mass spectrometric parameters for the analysis of naloxone using this compound as an internal standard. These values are representative and should be validated for specific laboratory instrumentation and conditions.

Table 1: Method Performance Characteristics

| Parameter | Typical Performance |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Linearity Range | 1.0 - 1000 ng/mL (r² > 0.999) |

| Recovery | > 90%[1] |